molecular formula C12H11BrN2O B13417756 Diquat Monopyridone Bromide

Diquat Monopyridone Bromide

Cat. No.: B13417756
M. Wt: 279.13 g/mol
InChI Key: NDGYKUCRKVWEFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diquat Monopyridone Bromide is a derivative of diquat, a non-selective contact herbicide widely used for weed control in various agricultural and non-agricultural settings. It is known for its rapid action in desiccating and defoliating plants by disrupting their photosynthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diquat Monopyridone Bromide typically involves the reaction of diquat dibromide with specific reagents under controlled conditions. The process begins with the preparation of diquat dibromide, which is synthesized by reacting 1,2-dibromoethane with pyridine to form 1,1’-ethylene-2,2’-bipyridyldiylium dibromide . This intermediate is then subjected to further reactions to introduce the monopyridone group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Diquat Monopyridone Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of Diquat Monopyridone Bromide involves the disruption of photosynthesis in plants. The compound accepts electrons from photosystem I, forming radical cations that react with molecular oxygen to produce reactive oxygen species. These reactive species cause oxidative damage to cellular components, leading to cell death and desiccation of the plant . The primary molecular targets are the chloroplasts and other photosynthetic machinery within the plant cells .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

7-aza-10-azoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,10,12-pentaen-6-one;bromide

InChI

InChI=1S/C12H11N2O.BrH/c15-12-6-3-5-11-10-4-1-2-7-13(10)8-9-14(11)12;/h1-7H,8-9H2;1H/q+1;/p-1

InChI Key

NDGYKUCRKVWEFL-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC(=O)N31.[Br-]

Origin of Product

United States

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